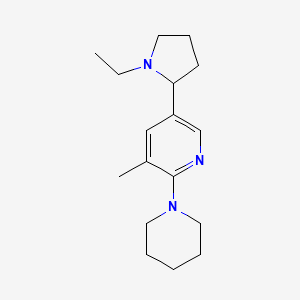

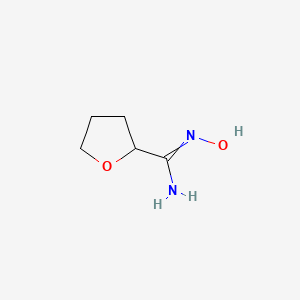

![molecular formula C13H18N3O4- B11820495 N-[2-(4-amino-3-nitrophenyl)ethyl]-N-tert-butylcarbamate](/img/structure/B11820495.png)

N-[2-(4-amino-3-nitrophenyl)ethyl]-N-tert-butylcarbamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[2-(4-アミノ-3-ニトロフェニル)エチル]-N-tert-ブチルカルバメートは、アミノ基、ニトロ基、tert-ブチルカルバメート部分を特徴とする有機化合物です。

製造方法

合成経路と反応条件

N-[2-(4-アミノ-3-ニトロフェニル)エチル]-N-tert-ブチルカルバメートの合成は、通常、4-アミノ-3-ニトロベンジルアミンとtert-ブチルクロロホルメートの反応により行われます。反応は、反応中に生成された塩酸を中和するために、トリエチルアミンなどの塩基の存在下で行われます。反応条件には一般的に以下が含まれます。

溶媒: ジクロロメタンまたは他の適切な有機溶媒。

温度: 室温からわずかに高温(20〜40°C)。

反応時間: 完全に変換されるまで数時間。

工業的製造方法

この化合物の工業的製造には、同様の合成経路を使用する可能性がありますが、より大規模になります。このプロセスは、効率と費用対効果を最適化し、反応速度と収率を向上させるために、連続フロー反応器を使用する場合があります。

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-amino-3-nitrophenyl)ethyl]-N-tert-butylcarbamate typically involves the reaction of 4-amino-3-nitrobenzylamine with tert-butyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

Solvent: Dichloromethane or another suitable organic solvent.

Temperature: Room temperature to slightly elevated temperatures (20-40°C).

Reaction Time: Several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and cost-effectiveness, potentially using continuous flow reactors to enhance reaction rates and yields.

化学反応の分析

反応の種類

N-[2-(4-アミノ-3-ニトロフェニル)エチル]-N-tert-ブチルカルバメートは、次のようなさまざまな化学反応を受ける可能性があります。

還元: ニトロ基は、パラジウム触媒の存在下で水素ガスなどの還元剤を使用してアミノ基に還元できます。

置換: アミノ基は求核置換反応に関与し、異なる官能基を持つ誘導体を形成できます。

酸化: アミノ基は、特定の条件下でニトロソ基またはニトロ基に酸化できます。

一般的な試薬と条件

還元: 水素ガス、パラジウム担持炭素(Pd/C)触媒。

置換: 塩基の存在下でのハロアルカンまたはアシルクロリド。

酸化: 過マンガン酸カリウムまたは過酸化水素などの酸化剤。

主な生成物

還元: N-[2-(4-アミノ-3-アミノフェニル)エチル]-N-tert-ブチルカルバメートの生成。

置換: 使用した試薬に応じて、さまざまな置換誘導体の生成。

酸化: ニトロソまたはニトロ誘導体の生成。

科学研究への応用

N-[2-(4-アミノ-3-ニトロフェニル)エチル]-N-tert-ブチルカルバメートには、いくつかの科学研究への応用があります。

医薬品化学: 潜在的な治療効果を持つ医薬品化合物の合成におけるビルディングブロックとして使用できます。

材料科学: この化合物は、ポリマーまたはその他の材料に組み込むことができ、安定性や反応性の向上などの特定の特性を付与します。

生物学的調査: 官能基のために、生化学的経路と相互作用を研究するためのプローブとして使用できます。

科学的研究の応用

N-[2-(4-amino-3-nitrophenyl)ethyl]-N-tert-butylcarbamate has several scientific research applications:

Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Materials Science: The compound can be incorporated into polymers or other materials to impart specific properties, such as enhanced stability or reactivity.

Biological Studies: It can be used as a probe to study biochemical pathways and interactions due to its functional groups.

作用機序

N-[2-(4-アミノ-3-ニトロフェニル)エチル]-N-tert-ブチルカルバメートの作用機序は、その特定の用途によって異なります。医薬品化学では、酵素や受容体などの生体標的に作用し、その活性を調節することがあります。アミノ基とニトロ基は、水素結合や静電相互作用に関与し、化合物の結合親和性と特異性に影響を与えます。

類似化合物の比較

類似化合物

N-[2-(4-ニトロフェニル)エチル]-N-tert-ブチルカルバメート: アミノ基がなく、反応性と用途に影響を与える可能性があります。

N-[2-(4-アミノ-3-メチルフェニル)エチル]-N-tert-ブチルカルバメート: ニトロ基の代わりにメチル基が含まれており、異なる化学的特性につながります。

独自性

N-[2-(4-アミノ-3-ニトロフェニル)エチル]-N-tert-ブチルカルバメートは、反応性と安定性のバランスを提供するアミノ基とニトロ基の両方が存在するため、独自です。この組み合わせにより、さまざまな分野で多様な化学修飾と用途が可能になります。

類似化合物との比較

Similar Compounds

N-[2-(4-nitrophenyl)ethyl]-N-tert-butylcarbamate: Lacks the amino group, which may affect its reactivity and applications.

N-[2-(4-amino-3-methylphenyl)ethyl]-N-tert-butylcarbamate: Contains a methyl group instead of a nitro group, leading to different chemical properties.

Uniqueness

N-[2-(4-amino-3-nitrophenyl)ethyl]-N-tert-butylcarbamate is unique due to the presence of both amino and nitro groups, which provide a balance of reactivity and stability. This combination allows for diverse chemical modifications and applications in various fields.

特性

分子式 |

C13H18N3O4- |

|---|---|

分子量 |

280.30 g/mol |

IUPAC名 |

N-[2-(4-amino-3-nitrophenyl)ethyl]-N-tert-butylcarbamate |

InChI |

InChI=1S/C13H19N3O4/c1-13(2,3)15(12(17)18)7-6-9-4-5-10(14)11(8-9)16(19)20/h4-5,8H,6-7,14H2,1-3H3,(H,17,18)/p-1 |

InChIキー |

RLEWAIMWYLYPOQ-UHFFFAOYSA-M |

正規SMILES |

CC(C)(C)N(CCC1=CC(=C(C=C1)N)[N+](=O)[O-])C(=O)[O-] |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

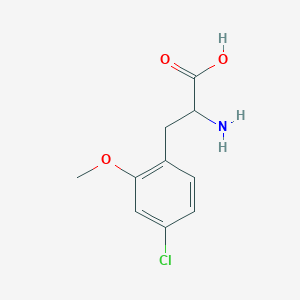

![3-[(4-Methylphenyl)sulfonylamino]benzoate](/img/structure/B11820413.png)

![Methyl 2-([(2E)-2-(hydroxyimino)ethanoyl]amino)benzoate](/img/structure/B11820423.png)

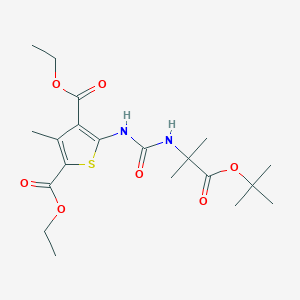

![2-[4-(3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoylamino]ethanesulfonic acid](/img/structure/B11820452.png)

![Endo-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride](/img/structure/B11820460.png)

![disodium;chromium(3+);2-[[6-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-1-oxido-3-sulfonatonaphthalen-2-yl]diazenyl]benzoate;hydron](/img/structure/B11820469.png)

![[2-Hydroxy-4-[1-hydroxy-2-(propan-2-ylamino)butyl]phenyl] methanesulfonate](/img/structure/B11820509.png)

![(NZ)-N-[[3-[(2-methylpropan-2-yl)oxy]phenyl]methylidene]hydroxylamine](/img/structure/B11820510.png)